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Compound of Interest

Compound Name: Hdac6-IN-38

Cat. No.: B15135079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring tubulin

acetylation in response to treatment with Hdac6-IN-38, a potent and selective inhibitor of

Histone Deacetylase 6 (HDAC6). These guidelines are intended for professionals in research

and drug development to facilitate the assessment of the cellular activity and efficacy of this

compound.

Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone

deacetylase. Unlike other HDACs that mainly target nuclear histones, a primary substrate of

HDAC6 is α-tubulin, a key component of microtubules.[1][2] HDAC6 removes the acetyl group

from the lysine-40 (K40) residue of α-tubulin.[3][4] This deacetylation is associated with less

stable microtubules. Conversely, the inhibition of HDAC6 leads to an accumulation of

acetylated α-tubulin (hyperacetylation), which is linked to increased microtubule stability,

altered cell motility, and impacts intracellular transport.[5]

Hdac6-IN-38 (also known as Compound Z-7) is a highly potent and selective inhibitor of

HDAC6 with an IC50 of 3.25 nM. Its selectivity makes it a valuable tool for studying the specific

roles of HDAC6 in cellular processes and for exploring its therapeutic potential. This document

outlines the core methodologies to quantify the increase in tubulin acetylation following

treatment with Hdac6-IN-38.
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Mechanism of Action
Hdac6-IN-38 exerts its biological effect by specifically inhibiting the enzymatic activity of

HDAC6. By blocking HDAC6, the removal of acetyl groups from α-tubulin is prevented, leading

to an increase in the level of acetylated α-tubulin. This change in the post-translational

modification of tubulin can be measured using various techniques, providing a direct

assessment of the inhibitor's cellular engagement and efficacy.
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HDAC6 inhibition by Hdac6-IN-38 leads to tubulin hyperacetylation.

Quantitative Data Summary
While specific quantitative data for Hdac6-IN-38 is not extensively published, the following

table summarizes representative data for other selective HDAC6 inhibitors to provide an
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expected range of activity. Researchers should perform dose-response and time-course

experiments to determine the optimal conditions for Hdac6-IN-38 in their specific cellular

models.

Inhibitor Cell Line
Treatment
Time

Effective
Concentrati
on for
Increased
Tubulin
Acetylation

Fold
Increase in
Acetylated
Tubulin
(Approx.)

Reference

T-3796106 Neurons 24 hours 50 nM

Dose-

dependent

increase

T-3793168 Neurons 24 hours 250 nM

Dose-

dependent

increase

Tubastatin A
C2C12

myotubes
24 hours Not specified ~7% increase

HPOB
C2C12

myotubes
24 hours Not specified ~7% increase

ACY-1215

(Ricolinostat)

Human whole

blood
4 hours 10-30 µM Not specified

Experimental Protocols
The following are detailed protocols for three common methods to measure tubulin acetylation:

Western Blotting, Immunofluorescence, and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow Overview
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General Experimental Workflow

1. Cell Culture
(Seed cells at appropriate density)

2. Hdac6-IN-38 Treatment
(Include vehicle control)

3. Cell Harvesting

4a. Western Blot 4b. Immunofluorescence 4c. ELISA

5. Data Analysis and Quantification

Click to download full resolution via product page

Workflow for measuring tubulin acetylation after Hdac6-IN-38 treatment.

Western Blot Protocol for Acetylated Tubulin
Western blotting is a robust method to quantify changes in the levels of acetylated tubulin

relative to total tubulin.

Materials and Reagents:

Cell Culture: Appropriate cell line and culture medium.

Hdac6-IN-38: Stock solution in DMSO.
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Lysis Buffer: RIPA buffer supplemented with protease and HDAC inhibitors (e.g., 10 mM

sodium butyrate, 10 µM trichostatin A).

Protein Assay: BCA Protein Assay Kit.

SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

Transfer System: PVDF membrane, transfer buffer.

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered

saline with 0.1% Tween 20 (TBST).

Primary Antibodies:

Anti-acetylated-α-Tubulin (Lys40) antibody (e.g., mouse monoclonal, clone 6-11B-1).

Anti-α-Tubulin or β-Actin antibody (as a loading control).

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

Prepare working solutions of Hdac6-IN-38 in fresh culture medium. A starting

concentration range of 10 nM to 1 µM is recommended, based on its low nanomolar IC50.

Include a vehicle control (DMSO).

Treat cells for a specified duration (e.g., 4, 8, 16, or 24 hours) to determine the optimal

treatment time.

Protein Extraction:

Wash cells twice with ice-cold PBS.
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Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the

lysate to a microfuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification and Sample Preparation:

Determine the protein concentration of each lysate using a BCA assay.

Normalize the protein concentration for all samples.

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-

100°C for 5 minutes.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-acetylated-α-tubulin antibody (typically

1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody (typically 1:2000 to 1:10,000

dilution) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.
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Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging

system.

Strip the membrane and re-probe with an anti-α-tubulin or β-actin antibody for the loading

control.

Data Analysis:

Quantify the band intensities using image analysis software (e.g., ImageJ).

Normalize the intensity of the acetylated-tubulin band to the loading control band.

Express the results as a fold change relative to the vehicle-treated control.

Immunofluorescence Protocol for Acetylated
Tubulin
Immunofluorescence allows for the visualization and quantification of acetylated tubulin within

the cellular microtubule network.

Materials and Reagents:

Cell Culture: Cells grown on sterile glass coverslips in a multi-well plate.

Hdac6-IN-38: Stock solution in DMSO.

Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

Blocking Buffer: 1-5% BSA in PBST (PBS with 0.1% Tween 20).

Primary Antibody: Anti-acetylated-α-Tubulin (Lys40) antibody.

Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or

594).

Counterstain: DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
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Mounting Medium: Antifade mounting medium.

Procedure:

Cell Culture and Treatment:

Seed cells on sterile glass coverslips in a 24-well plate to achieve 50-70% confluency.

Treat cells with Hdac6-IN-38 at desired concentrations and for the desired time, including

a vehicle control.

Fixation and Permeabilization:

Wash cells twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Blocking and Antibody Incubation:

Block non-specific binding with blocking buffer for 30-60 minutes at room temperature.

Dilute the primary anti-acetylated-α-tubulin antibody in blocking buffer according to the

manufacturer's recommendation.

Incubate the coverslips with the primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Wash three times with PBST.

Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from

light from this step onwards.

Incubate with the secondary antibody for 1 hour at room temperature in the dark.
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Wash three times with PBST in the dark.

Counterstaining and Mounting:

Incubate with DAPI solution for 5 minutes to stain the nuclei.

Wash twice with PBS.

Mount the coverslips onto glass slides using antifade mounting medium.

Imaging and Analysis:

Visualize the cells using a fluorescence microscope.

Capture images using consistent settings for all samples.

Quantify the fluorescence intensity of acetylated tubulin per cell using image analysis

software. Normalize to the number of cells (DAPI-stained nuclei).

ELISA Protocol for Acetylated Tubulin
ELISA provides a high-throughput method for quantifying acetylated tubulin in cell lysates.

Commercially available sandwich ELISA kits are recommended.

Materials and Reagents:

Commercial ELISA Kit: PathScan® Acetyl-alpha-Tubulin Sandwich ELISA Kit or similar.

Cell Culture and Treatment: As described in the Western Blot protocol.

Lysis Buffer: Provided with the ELISA kit or a compatible buffer with protease and HDAC

inhibitors.

Microplate Reader: Capable of measuring absorbance at 450 nm.

General Procedure (based on a typical commercial kit):

Cell Lysate Preparation:
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Culture and treat cells with Hdac6-IN-38 as previously described.

Prepare cell lysates according to the ELISA kit manufacturer's instructions, ensuring the

inclusion of protease and HDAC inhibitors.

Determine the protein concentration of the lysates.

ELISA Assay:

The assay is typically performed in a 96-well plate pre-coated with an antibody that

captures total α-tubulin.

Add normalized cell lysates to the wells and incubate to allow the capture of α-tubulin.

Wash the wells to remove unbound material.

Add a detection antibody that specifically recognizes acetylated lysine residues.

Wash the wells.

Add an HRP-conjugated secondary antibody that binds to the detection antibody.

Wash the wells.

Add a TMB substrate to develop the color. The color intensity is proportional to the amount

of acetylated tubulin.

Stop the reaction with a stop solution.

Data Analysis:

Measure the absorbance at 450 nm using a microplate reader.

Generate a standard curve if the kit includes standards for absolute quantification.

For relative quantification, compare the absorbance values of treated samples to the

vehicle control.
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Troubleshooting and Considerations
Compound Solubility: Ensure Hdac6-IN-38 is fully dissolved in DMSO and then diluted in

culture medium to avoid precipitation.

Dose-Response: It is crucial to perform a dose-response curve for Hdac6-IN-38 in your

specific cell line to identify the optimal concentration for inducing tubulin acetylation without

causing cytotoxicity.

Time-Course: The kinetics of tubulin acetylation can vary between cell types. A time-course

experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the peak response

time.

Antibody Specificity: Use well-validated antibodies for acetylated α-tubulin (Lys40) to ensure

specificity.

Loading Controls: For Western blotting, it is essential to use a reliable loading control (e.g.,

total α-tubulin, β-actin, or GAPDH) to normalize the data accurately. Total α-tubulin is often

the preferred control as its levels are generally not expected to change with HDAC6 inhibitor

treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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